N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted at position 6 with a dimethylsulfamoyl group and at position 2 with a 2,5-dimethylfuran-3-carboxamide moiety. This compound belongs to a class of benzothiazole derivatives, which are frequently explored in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties. Structural analogs of this compound often vary in substituents on the benzothiazole ring or the attached amide group, leading to differences in bioactivity and physicochemical properties.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-9-7-12(10(2)23-9)15(20)18-16-17-13-6-5-11(8-14(13)24-16)25(21,22)19(3)4/h5-8H,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKLFWLQHOEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the class of benzothiazoles. Its unique structure, which includes a dimethylsulfamoyl group and a furan moiety, positions it as a candidate for various biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.44 g/mol. The compound features:
- Benzothiazole Ring : Imparts significant biological activity.
- Dimethylsulfamoyl Group : Enhances solubility and reactivity.
- Furan Moiety : Contributes to its chemical stability and potential interactions with biological targets.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance:
- Inhibition of Cancer Cell Proliferation : Preliminary studies show that derivatives of benzothiazole can significantly inhibit cell proliferation in various cancer cell lines, particularly in 2D culture assays compared to 3D assays .
| Compound | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| Compound A | 8.76 ± 1.69 | 26.44 ± 13.37 |
| Compound B | 6.26 ± 0.33 | 20.46 ± 8.63 |
2. Antimicrobial Activity
The compound has demonstrated effective antimicrobial properties against several bacterial strains:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
- Methodology : Broth microdilution testing according to CLSI guidelines showed significant inhibition of bacterial growth .
3. Antidiabetic Activity
A study evaluated the antidiabetic potential of related compounds in a non-insulin-dependent diabetes mellitus rat model:
- Mechanism : Compounds were found to act as inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in glucose metabolism .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cell proliferation in cancer lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antidiabetic | Inhibits 11beta-HSD1, lowers plasma glucose |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus modulating cellular pathways.
- Receptor Interaction : Potential interactions with receptors involved in metabolic processes.
Case Study: Antitumor Efficacy
A recent study assessed the efficacy of similar benzothiazole derivatives on lung cancer cell lines (HCC827 and NCI-H358). Results indicated that certain derivatives exhibited IC50 values as low as in 2D assays, highlighting their potential as therapeutic agents .
Case Study: Antimicrobial Testing
In antimicrobial studies, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to standard antibiotics used in clinical settings .
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical properties of this compound:
- Molecular Formula : C18H19N3O5S2
- Molecular Weight : 421.5 g/mol
- LogP : 3.712 (indicating moderate lipophilicity)
- Solubility : Poorly soluble in water (LogSw = -3.92)
These properties suggest potential interactions with biological systems and materials science applications.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, particularly those aimed at developing new materials with tailored properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide. |
| Reduction | Reduction can convert sulfonyl groups to thiols using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions may replace the pentyloxy group with other nucleophiles. |
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.
| Biological Activity | Target Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | E. coli | |
| Anticancer | MCF-7 (breast cancer) |
Medicine
In the medical field, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is being explored for its therapeutic potential:
- Therapeutic Agent Development : Ongoing research is assessing its efficacy and safety in preclinical models for various diseases, including cancer and inflammatory conditions.
Case Study Example :
A recent study demonstrated that this compound could induce apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
Industrial Applications
The compound has potential uses in developing specialty chemicals and polymers:
- Polymer Science : Its unique structure allows incorporation into polymer matrices to enhance mechanical properties or thermal stability.
| Industry Application | Description |
|---|---|
| Specialty Chemicals | Utilized in formulations requiring specific chemical properties. |
| Polymer Development | Enhances performance characteristics of materials used in various applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Impact on Bioactivity: The target compound’s furan carboxamide is less sterically demanding than the benzamide group in the analog from , which contains a pyrrolidinyl-dioxo moiety. This difference may influence binding to hydrophobic pockets or enzymatic active sites.
Functional Group Contributions: The dimethylsulfamoyl group shared by the target and the analog in improves solubility compared to non-sulfonylated benzothiazoles. The thiazole-4-carboxylic acid in Example 1 () introduces acidity, which could affect ionization state and pharmacokinetics under physiological conditions.
Further investigation into primary patent literature is required for quantitative comparisons.
Structural Implications for Drug Design
- Target vs. Analog : The pyrrolidinyl-dioxo group in may confer conformational restraint or hydrogen-bonding capacity absent in the target’s furan carboxamide. This could enhance target affinity but reduce metabolic stability.
- Target vs. Examples: The adamantane and tetrahydroquinoline substituents in analogs suggest a focus on central nervous system (CNS) penetration or kinase inhibition, whereas the target’s simpler structure may prioritize oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
